BRD4 Inhibitor-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD4 Inhibitor-32 is a small molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) protein family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity. Inhibition of BRD4 has shown potential in treating various diseases, including cancer, fibrosis, and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-32 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aromatic amine with an appropriate acyl chloride under basic conditions to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form a heterocyclic core structure.
Functional Group Modification: The core structure is further modified by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Final Coupling: The final step involves coupling the modified core structure with a suitable partner, such as an aryl or heteroaryl group, using palladium-catalyzed cross-coupling reactions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable and cost-effective for large-scale production
Analyse Chemischer Reaktionen
Types of Reactions
BRD4 Inhibitor-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or heterocyclic core
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups
Wissenschaftliche Forschungsanwendungen
BRD4 Inhibitor-32 has a wide range of scientific research applications, including:
Cancer Research: BRD4 inhibitors have shown efficacy in treating various cancers, including leukemia, lymphoma, and solid tumors, by downregulating oncogene expression and inhibiting cancer cell proliferation
Cardiovascular Diseases: BRD4 inhibitors have potential therapeutic applications in treating cardiovascular diseases such as heart failure and atherosclerosis by modulating gene expression related to inflammation and fibrosis.
Inflammatory Diseases: BRD4 inhibitors can reduce inflammation by downregulating pro-inflammatory gene expression, making them potential candidates for treating autoimmune and inflammatory diseases.
Wirkmechanismus
BRD4 Inhibitor-32 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated histones. This inhibition disrupts the formation of transcriptional complexes, leading to the downregulation of target gene expression. Key molecular targets and pathways involved include:
Acetylated Histones: BRD4 recognizes and binds to acetylated lysine residues on histone tails, facilitating chromatin remodeling and transcriptional activation.
Transcription Factors: BRD4 interacts with various transcription factors, including MYC and NF-κB, to regulate gene expression.
Epigenetic Modulation: Inhibition of BRD4 affects epigenetic modifications, leading to changes in chromatin structure and gene expression .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C26H25N3O3 |
---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-cyclopentyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C26H25N3O3/c1-29-16-22(20-13-14-27-24(20)26(29)31)21-15-17(25(30)28-18-7-5-6-8-18)11-12-23(21)32-19-9-3-2-4-10-19/h2-4,9-16,18,27H,5-8H2,1H3,(H,28,30) |
InChI-Schlüssel |
AJYIIPKYMMAWRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCCC4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.